molecular formula C33H56O3 B1150586 (24S)-Cycloartane-3,24,25-triol 24,25-acetonide CAS No. 57576-31-5

(24S)-Cycloartane-3,24,25-triol 24,25-acetonide

Cat. No.: B1150586
CAS No.: 57576-31-5
M. Wt: 500.8 g/mol
InChI Key:
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Description

(24S)-Cycloartane-3,24,25-triol 24,25-acetonide is a useful research compound. Its molecular formula is C33H56O3 and its molecular weight is 500.8 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Anticancer Properties

  • Cycloartane-3,24,25-triol has demonstrated promising anti-cancer activity, particularly against prostate cancer. It shows strong selectivity towards the MRCKα kinase, a potential target for controlling cancer cell growth. In vitro studies have revealed significant cytotoxicity against prostate cancer cell lines PC-3 and DU145 (Lowe et al., 2012).
  • Another study highlighted Cycloartane-3,24,25-triol's potential as a cancer chemopreventive agent. It inhibits MRCKα kinase, which is known to contribute to tumor progression and metastasis (Lowe, Toyang, & Bryant, 2012).

2. Biotransformation and Chemical Properties

  • Research on the biotransformation of cycloartane-type triterpenes by the fungus Glomerella fusarioides has provided insights into the chemical properties and potential applications of these compounds, including Cycloartane-3,24,25-triol (Akihisa et al., 2006).

3. Cytotoxic and Antiproliferative Effects

  • Cycloartane triterpenoids have been evaluated for their cytotoxic effects on various cancer cell lines, offering potential applications in cancer treatment. This includes research on Cycloartane-3,24,25-triol and its effect on cell proliferation (Wang & Ma, 2009).
  • A study on Cycloartane-3,24,25-triol showed inhibitory effects on skin tumor promotion in mouse models, suggesting potential chemopreventive applications (Kikuchi et al., 2007).

4. Structural and Spectroscopic Analysis

  • Investigations into cycloartane-type triterpenoids and their structural elucidation provide a basis for understanding the chemical properties and potential therapeutic uses of compounds like Cycloartane-3,24,25-triol . Studies have utilized spectroscopic methods for structure determination (Hisham et al., 2001).

Mechanism of Action

Target of Action

The primary targets of “(24S)-Cycloartane-3,24,25-triol 24,25-acetonide” are currently unknown. This compound is a triterpenoid , a class of compounds known to interact with a wide range of biological targets

Mode of Action

As a triterpenoid , it may interact with its targets by binding to specific receptors or enzymes, altering their function and leading to changes in cellular processes. The exact nature of these interactions and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Triterpenoids are known to be involved in a variety of biological processes, including inflammation, cell proliferation, and apoptosis

Result of Action

Given its classification as a triterpenoid , it may have potential anti-inflammatory, anticancer, or other therapeutic effects.

Properties

IUPAC Name

(1S,3R,6S,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-15-[(2R)-4-[(4S)-2,2,5,5-tetramethyl-1,3-dioxolan-4-yl]butan-2-yl]pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H56O3/c1-21(10-13-26-28(4,5)36-29(6,7)35-26)22-14-16-31(9)24-12-11-23-27(2,3)25(34)15-17-32(23)20-33(24,32)19-18-30(22,31)8/h21-26,34H,10-20H2,1-9H3/t21-,22-,23+,24+,25+,26+,30-,31+,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOVENLMJPWCSK-YKTJEFOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1C(OC(O1)(C)C)(C)C)C2CCC3(C2(CCC45C3CCC6C4(C5)CCC(C6(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H]1C(OC(O1)(C)C)(C)C)[C@H]2CC[C@@]3([C@@]2(CC[C@]45[C@H]3CC[C@@H]6[C@]4(C5)CC[C@@H](C6(C)C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H56O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801126055
Record name 9,19-Cyclolanostane-3,24,25-triol, cyclic 24,25-(1-methylethylidene acetal), (3β,24S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57576-31-5
Record name 9,19-Cyclolanostane-3,24,25-triol, cyclic 24,25-(1-methylethylidene acetal), (3β,24S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57576-31-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9,19-Cyclolanostane-3,24,25-triol, cyclic 24,25-(1-methylethylidene acetal), (3β,24S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801126055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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